molecular formula C14H15Cl2N3O B2521933 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide CAS No. 2411226-29-2

2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide

Cat. No. B2521933
CAS RN: 2411226-29-2
M. Wt: 312.19
InChI Key: OCHUFYDYTSSYHP-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide, also known as CPP, is a compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of pyrazole-containing compounds and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have a wide range of biochemical and physiological effects. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to induce cell death in cancer cells by activating the apoptotic pathway. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying inflammation, cancer, and neurodegenerative diseases. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in lab experiments is its potential toxicity, as high doses of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide have been found to be toxic to cells.

Future Directions

There are many potential future directions for the study of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide. One area of future research could be the development of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide analogs with improved potency and selectivity. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide and its potential therapeutic applications. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide in humans.

Synthesis Methods

2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide can be synthesized using a variety of methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-3-methyl-1-pyrazolin-5-one. This compound can then be reacted with 2-chloro-N-(propionyl)propanamide to form 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide.

Scientific Research Applications

2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurodegenerative diseases. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has been shown to have anti-cancer properties by inducing cell death in cancer cells. 2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques.

properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-10(15)14(20)17-9-13(19-8-2-7-18-19)11-3-5-12(16)6-4-11/h2-8,10,13H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHUFYDYTSSYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=C(C=C1)Cl)N2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide

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